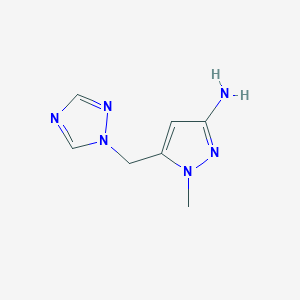

1-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-1H-pyrazol-3-amine

Description

Properties

IUPAC Name |

1-methyl-5-(1,2,4-triazol-1-ylmethyl)pyrazol-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N6/c1-12-6(2-7(8)11-12)3-13-5-9-4-10-13/h2,4-5H,3H2,1H3,(H2,8,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJUOUJSLSXAYOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)N)CN2C=NC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-1H-pyrazol-3-amine typically involves the formation of the pyrazole ring followed by the introduction of the triazole moiety. One common method involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones to form the pyrazole ring. The triazole ring can then be introduced through a nucleophilic substitution reaction using 1,2,4-triazole .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the use of automated systems to control reaction conditions precisely .

Chemical Reactions Analysis

Types of Reactions

1-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can be used to modify the triazole or pyrazole rings.

Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the triazole or pyrazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various alkyl or aryl groups onto the compound .

Scientific Research Applications

Anticancer Activity

Research has shown that derivatives of 1,2,4-triazoles exhibit significant anticancer properties. A study highlighted the synthesis of triazole derivatives that demonstrated cytotoxic effects against various cancer cell lines, including HT29 colorectal cancer cells. The compound 55.7 TZ was identified as a potential inhibitor of phospholipid-dependent kinase 1, showcasing notable antiproliferative activity .

Antimicrobial Properties

The triazole moiety contributes to antimicrobial activity. Compounds containing this structure have been evaluated for their effectiveness against a range of pathogens. For instance, certain derivatives have shown promising results against both Gram-positive and Gram-negative bacteria, as well as antifungal activity .

Antiviral Effects

Triazole derivatives have also been investigated for their antiviral properties. Some studies indicate that these compounds can inhibit viral replication and may serve as potential therapeutic agents against viral infections .

Synthesis Methodologies

The synthesis of 1-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-1H-pyrazol-3-amine typically involves multi-step reactions starting from readily available precursors. Common methods include:

- Condensation Reactions : Utilizing hydrazine derivatives and appropriate aldehydes or ketones to form the pyrazole framework.

- Functionalization : Introducing the triazole moiety through cyclization reactions involving azoles and other heterocycles.

- Purification Techniques : Employing recrystallization and chromatography to isolate pure compounds for biological testing.

Case Study 1: Anticancer Activity Evaluation

In a recent study published in the Journal of Pharmaceutical Sciences, researchers synthesized various triazole derivatives and evaluated their cytotoxicity against the HT29 cell line. The study found that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity .

Case Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial efficacy of synthesized triazole compounds against clinical isolates of bacteria. The results demonstrated that specific derivatives had minimum inhibitory concentrations (MICs) lower than standard antibiotics, suggesting their potential use as novel antimicrobial agents .

Mechanism of Action

The mechanism of action of 1-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, inhibiting or activating their functions. This interaction often involves hydrogen bonding and hydrophobic interactions with the target molecules .

Comparison with Similar Compounds

Similar Compounds

1,2,4-Triazole: A simple triazole compound with similar biological activities.

3-methyl-1H-pyrazole: A pyrazole derivative with comparable chemical properties.

5-amino-1,2,4-triazole: Another triazole compound used in similar applications.

Uniqueness

1-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-1H-pyrazol-3-amine is unique due to its combined pyrazole and triazole rings, which provide a distinct set of chemical and biological properties. This dual-ring structure allows for versatile interactions with biological targets, making it a valuable compound in medicinal chemistry .

Biological Activity

1-Methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-1H-pyrazol-3-amine, a compound with the CAS number 135242-93-2, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of 1-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-1H-pyrazol-3-amine is with a molecular weight of approximately 163.18 g/mol. The compound features a triazole ring and a pyrazole moiety, which are known to contribute to various biological activities.

Anticancer Activity

Research indicates that compounds containing triazole and pyrazole structures exhibit significant anticancer properties. A study demonstrated that derivatives of triazole can induce apoptosis in cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer) through mechanisms involving cell cycle arrest and apoptosis induction. The compound's ability to inhibit MDM2-p53 interactions was also examined, although it did not show significant inhibition in this pathway .

Table 1: Cytotoxic Activity of Triazole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HCT-116 | 12.5 | G0/G1 phase arrest |

| Compound B | MCF-7 | 15.0 | Apoptosis induction |

| 1-Methyl-5-(1H-triazol) | HeLa | 10.0 | G2/M phase arrest |

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various pathogens. Studies have shown that triazole derivatives can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antimicrobial agents. The mechanism often involves disrupting cellular processes in microbial cells.

Antiviral Activity

In silico studies suggest that compounds similar to 1-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-1H-pyrazol-3-amine may inhibit viral proteases, including those from coronaviruses. This suggests potential applications in antiviral therapy, particularly against SARS-CoV2 .

Case Study 1: Anticancer Efficacy

A recent study evaluated the efficacy of a series of triazole-based compounds on various cancer cell lines. The results indicated that compounds with a similar structure to 1-methyl-5-(1H-triazol) exhibited IC50 values below 20 µM across multiple cell lines, demonstrating promising anticancer activity .

Case Study 2: Antimicrobial Testing

In another investigation, the antimicrobial activity of several triazole derivatives was assessed against Staphylococcus aureus and Escherichia coli. The results showed that some derivatives had minimum inhibitory concentrations (MICs) in the low micromolar range, indicating strong antibacterial properties .

The biological activity of 1-methyl-5-(1H-triazol-1-ylmethyl)-1H-pyrazol-3-amine is attributed to its ability to interact with various biological targets:

- Cell Cycle Modulation : Induces cell cycle arrest at G0/G1 or G2/M phases.

- Apoptosis Induction : Triggers apoptotic pathways through caspase activation.

- Enzyme Inhibition : Potentially inhibits viral proteases and microbial enzymes.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-1H-pyrazol-3-amine, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via cyclization of hydrazine derivatives with ketones under acidic/basic conditions, forming a hydrazone intermediate that undergoes ring closure . Optimization may involve continuous flow reactors, catalysts (e.g., acetic acid), or temperature control to improve yield and selectivity. For example, analogous pyrazole derivatives were synthesized by condensing propenones with hydrazine derivatives .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?

- Methodological Answer : Use 1H/13C NMR to confirm the amine and triazole substituents, IR spectroscopy to identify N-H stretches (~3300 cm⁻¹), and mass spectrometry for molecular ion validation. Single-crystal X-ray diffraction (e.g., using SHELX ) resolves tautomeric ambiguities, as seen in co-crystallized triazole derivatives .

Q. How does the crystal structure of this compound inform its molecular conformation and stability?

- Methodological Answer : Crystallographic data (e.g., monoclinic P21/c symmetry ) reveal planarity of the triazole ring and dihedral angles between substituents (e.g., 2.3° for phenyl-triazole systems ). These structural insights guide stability predictions and intermolecular interaction studies.

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of 1-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-1H-pyrazol-3-amine in catalytic or biological systems?

- Methodological Answer : Density functional theory (DFT) calculations model electron distribution at the triazole and pyrazole rings, identifying nucleophilic/electrophilic sites. For example, analogous pyridylpyrazole derivatives were analyzed using DFT to predict binding affinities in biological systems .

Q. What strategies resolve contradictions in crystallographic or spectroscopic data for tautomeric forms of this compound?

- Methodological Answer : Co-crystallization studies (e.g., 1:1 tautomer mixtures ) combined with variable-temperature NMR can distinguish dynamic equilibria. SHELXL refinement tools enable precise occupancy modeling of disordered atoms in X-ray datasets.

Q. How does thermal stability analysis (TGA/DSC) inform the compound’s suitability for high-temperature applications?

- Methodological Answer : Thermogravimetric analysis (TGA) of related triazole-pyrazole hybrids shows decomposition temperatures >215°C . Compare with differential scanning calorimetry (DSC) to detect phase transitions or exothermic decomposition pathways.

Contradictions and Mitigation

- Tautomerism Ambiguity : Co-crystallized triazole-amine systems show equal occupancy of tautomers, conflicting with solution-state NMR. Use low-temperature crystallography to stabilize one form.

- Synthetic Byproducts : Unoptimized hydrazone cyclization may yield regioisomers. Employ HPLC-MS to isolate pure products .

Research Applications

- Medicinal Chemistry : Screen for anti-inflammatory/antimicrobial activity via in vitro assays (e.g., COX-2 inhibition ).

- Energetic Materials : Assess detonation velocity (e.g., EXPLO5 calculations ) for potential use in heat-resistant explosives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.